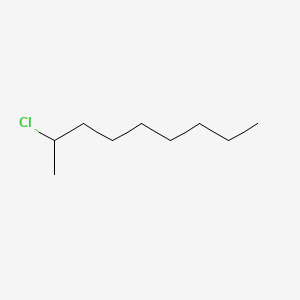
2-Chlorononane
説明
2-Chlorononane is a chemical compound with the molecular formula C9H19Cl . It has an average mass of 162.700 Da and a monoisotopic mass of 162.117523 Da .
Molecular Structure Analysis
The molecular structure of 2-Chlorononane consists of a nine carbon chain (nonane) with a chlorine atom attached to the second carbon . The 3D structure can be viewed using specific software .科学的研究の応用
1. Applications in Antiviral Research
Recent studies have highlighted the potential use of chloroquine, which shares a similar chemical structure to 2-chlorononane, in antiviral research. Specifically, chloroquine has been investigated for its potential benefits in treating patients infected with the novel coronavirus (SARS-CoV-2). This highlights the relevance of similar compounds, like 2-chlorononane, in the field of antiviral research (Touret & de Lamballerie, 2020).
2. Synthetic Applications in Chemistry
2-Chloroquinoline-3-carbaldehyde and related analogs, which include 2-chlorononane, have seen significant advances in their synthetic applications. Research in this area covers the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cored heterocyclic systems. These compounds have significant applications in synthetic chemistry, particularly in creating complex organic compounds (Hamama et al., 2018).
3. Chlorine Activation in Atmospheric Chemistry
Studies on atmospheric chemistry have investigated the role of compounds like 2-chlorononane in chlorine activation processes. For instance, research has shown the potential of cirrus clouds for heterogeneous chlorine activation, which is critical in understanding the chemical interactions in the tropopause regions affecting atmospheric ozone (Borrmann et al., 1996).
4. Chlorophyll Fluorescence Analysis
Chlorophyll fluorescence analysis, a technique used in plant physiology, may involve the use of compounds like 2-chlorononane. This method is key for understanding photosynthetic mechanisms and how plants respond to environmental changes. The specificity of this technique to factors like abiotic and biotic stressors makes it a valuable tool in plant science and ecology (Murchie & Lawson, 2013).
5. Photocatalytic Degradation Studies
Research on the photocatalytic degradation of pollutants has examined the role of chlorophenols, related to 2-chlorononane. Studies like these explore the degradation of environmental pollutants under natural light, which is significant for environmental chemistry and pollution control (Lin et al., 2018).
6. Spectroscopic Observation in Chemical Reactions
Spectroscopic methods have been used to observe products in reactions involving chlorine compounds similar to 2-chlorononane. For instance, the study of the photolysis of Cl2-NO2 mixtures identifies products like chlorine nitrite, which is relevant to understanding chemical reaction mechanisms (Niki et al., 1978).
7. Environmental Monitoring and Analysis
Sensitive and selective methods for detecting chlorophenols, which include compounds like 2-chlorononane, have been developed for environmental monitoring. These methods are crucial for identifying and quantifying pollutants in various environmental samples, like soil and water (Mukdasai et al., 2016).
Safety and Hazards
The safety data sheet for 1-Chlorononane, a similar compound, indicates that it is a combustible liquid. It advises keeping the substance away from heat, sparks, open flames, and hot surfaces . It’s reasonable to assume that 2-Chlorononane would have similar hazards, but specific data for 2-Chlorononane was not found.
特性
IUPAC Name |
2-chlorononane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl/c1-3-4-5-6-7-8-9(2)10/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWJISBCMBWFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944812 | |
| Record name | 2-Chlorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorononane | |
CAS RN |
2216-36-6 | |
| Record name | 2-Chlorononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorononane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, [[(3-bromo-2-propynyl)oxy]methyl]-](/img/structure/B3049750.png)


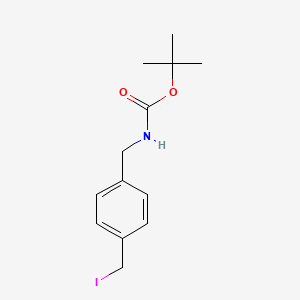
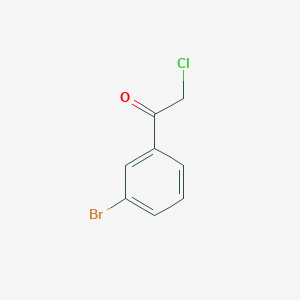
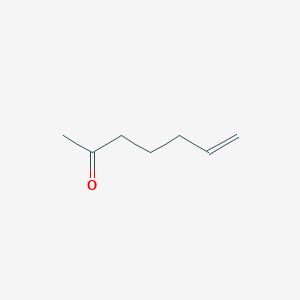
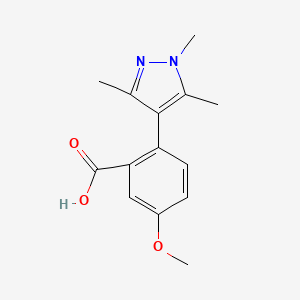

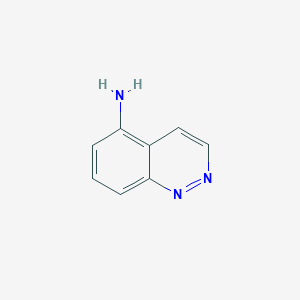
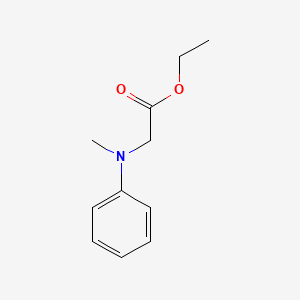
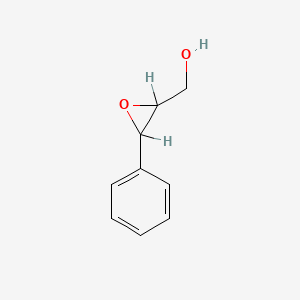
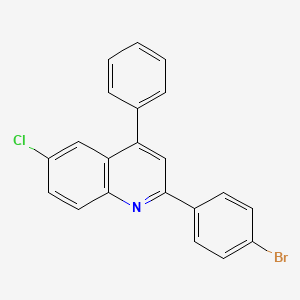

![[2,2'-Bipyridin]-4-ylboronic acid](/img/structure/B3049772.png)